Fortimicin KR

Description

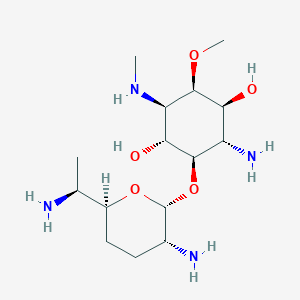

Structure

2D Structure

3D Structure

Properties

CAS No. |

122517-24-2 |

|---|---|

Molecular Formula |

C15H32N4O5 |

Molecular Weight |

348.44 g/mol |

IUPAC Name |

(1S,2S,3R,4R,5R,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol |

InChI |

InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10+,11-,12+,13+,14+,15+/m0/s1 |

InChI Key |

WFMQYKIRAVMXSU-GBKVUIFDSA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |

Isomeric SMILES |

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@H]2O)NC)OC)O)N)N)N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |

Origin of Product |

United States |

Molecular Mechanisms of Action for Fortimicin Type Aminoglycosides

Fortimicin (B10828623) KR belongs to the fortimicin group of pseudodisaccharide aminoglycoside antibiotics. These compounds are structurally distinct from other major aminoglycosides, such as the kanamycins and gentamicins, due to the presence of a fortamine moiety instead of the typical 2-deoxystreptamine (B1221613) core. This structural uniqueness influences their interaction with the bacterial ribosome and their subsequent biological activity.

Ribosomal Target Identification: Binding to the Bacterial 30S Ribosomal Subunit

The primary intracellular target of Fortimicin KR, like other aminoglycosides, is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, fortimicins bind to the 30S ribosomal subunit. nih.govsigmaaldrich.com This smaller subunit of the 70S bacterial ribosome plays a crucial role in the initiation of protein synthesis and the accurate decoding of the messenger RNA (mRNA) template.

The binding of aminoglycosides to the 30S subunit is a critical first step in their antibacterial action. While the precise binding site of this compound has not been detailed as extensively as some other aminoglycosides, studies on related fortimicins, such as Fortimicin A and B, indicate that they interact with the 70S ribosome, inhibiting the dissociation of the 70S particle into its 30S and 50S subunits. nih.gov This stabilization of the ribosome can interfere with the normal recycling of ribosomal subunits, a necessary step for new rounds of protein synthesis.

It is noteworthy that in competitive binding assays, Fortimicin A and B did not displace other well-characterized aminoglycosides like dihydrostreptomycin, tobramycin, or gentamicin (B1671437) from their binding sites on the 70S ribosome. nih.gov This suggests that fortimicins may have a distinct binding site or mode of interaction with the ribosome compared to other aminoglycoside families.

Interference with Translational Fidelity: Inhibition of Protein Synthesis Initiation and mRNA Misreading

The binding of this compound to the 30S ribosomal subunit has profound consequences for the fidelity of protein synthesis. This interference manifests in two primary ways: the inhibition of the initiation of protein synthesis and the induction of mRNA misreading.

The initiation of protein synthesis is a complex process involving the assembly of the 30S subunit, mRNA, and the initiator fMet-tRNA to form the 30S initiation complex. Aminoglycosides are known to interfere with this process. While specific data on this compound is limited, the general mechanism for aminoglycosides involves disrupting the formation of a functional 70S initiation complex. sigmaaldrich.com

A more dramatic and well-documented effect of many aminoglycosides is the induction of mRNA misreading. This occurs when the antibiotic bound to the 30S subunit distorts the decoding site (A-site), leading to the incorporation of incorrect amino acids into the growing polypeptide chain. In vitro studies on Fortimicin A have demonstrated its ability to induce misreading of a polyuridylic acid template, as evidenced by the erroneous incorporation of leucine (B10760876) instead of phenylalanine. nih.gov In contrast, Fortimicin B did not show this misreading activity. nih.gov This difference in activity between closely related fortimicins highlights the subtle structure-activity relationships that govern their precise mechanism of action. The production of aberrant, non-functional, or even toxic proteins due to misreading is a significant contributor to the bactericidal effect of these antibiotics.

| Compound | Inhibition of poly(U)-directed Phenylalanine Polymerization | Induction of mRNA Misreading (Leucine Incorporation) | Effect on 70S Ribosome Dissociation |

|---|---|---|---|

| Fortimicin A | Inhibited | Induced | Inhibited |

| Fortimicin B | No effect | No effect | Inhibited |

Downstream Cellular Consequences of Ribosomal Dysfunction

The disruption of ribosomal function by this compound triggers a cascade of detrimental downstream cellular events, ultimately leading to bacterial cell death. The synthesis of faulty proteins, resulting from mRNA misreading, can have widespread and catastrophic effects. These aberrant proteins can misfold and aggregate, disrupting cellular processes and membrane integrity.

Furthermore, the inhibition of protein synthesis initiation and the stabilization of the 70S ribosome halt the production of essential proteins required for bacterial growth, replication, and maintenance. This cessation of normal protein production, combined with the accumulation of toxic proteins, creates an unsustainable cellular environment. The bactericidal nature of fortimicins, including Fortimicin A, has been demonstrated in studies against bacteria such as Escherichia coli and Staphylococcus epidermidis. nih.gov

Mechanisms of Bacterial Resistance to Fortimicin Kr

Enzymatic Inactivation of Aminoglycosides

The most prevalent mechanism of aminoglycoside resistance is the enzymatic modification of the antibiotic by a group of enzymes known as aminoglycoside-modifying enzymes (AMEs). These enzymes catalyze the transfer of chemical groups to the Fortimicin (B10828623) KR molecule, thereby reducing its affinity for the ribosomal target. AMEs are generally classified into three main families based on the type of chemical modification they perform: phosphotransferases, acetyltransferases, and nucleotidyltransferases.

Aminoglycoside Phosphotransferases (APHs) inactivate aminoglycosides by catalyzing the phosphorylation of hydroxyl groups on the antibiotic's sugar rings. However, the fortimicin class of aminoglycosides, including Fortimicin KR, exhibits a notable structural difference that confers intrinsic resistance to certain APH enzymes. Specifically, fortimicins lack the 3'-hydroxyl group that is the primary target for the APH(3') family of enzymes. This structural feature makes this compound inherently not a substrate for these common resistance enzymes.

Aminoglycoside Acetyltransferases (AACs) mediate resistance by catalyzing the acetylation of amino groups on the aminoglycoside molecule. Several AAC enzymes have been identified to be active against fortimicins. The AAC(3) and AAC(6') subfamilies are particularly effective at modifying fortimicins. For instance, the AAC(3)-I subclass of enzymes is known to confer resistance to fortimicin. Furthermore, studies on a bifunctional enzyme from Pseudomonas aeruginosa have shown that its AAC(3)-Ib component is specific for gentamicin (B1671437) and Fortimicin A.

Interestingly, not all AAC(6') enzymes are effective against fortimicin. Research has demonstrated that while the AAC(6')-Ie enzyme can confer resistance to fortimicin, the closely related AAC(6')-Im enzyme does not. This highlights the specificity of enzyme-substrate interactions in determining the resistance profile.

| Enzyme Subclass | Specific Enzymes | Activity on Fortimicins |

| AAC(3) | AAC(3)-I, AAC(3)-Ib | Confers resistance |

| AAC(6') | AAC(6')-Ie | Confers resistance |

| AAC(6')-Im | No resistance conferred |

Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate aminoglycosides by attaching an adenylyl group to their hydroxyl moieties. Similar to the case with APHs, the specific structure of fortimicins provides a degree of natural resistance to some of the most common ANT enzymes. Fortimicins lack the 2"-hydroxyl and 4'-hydroxyl groups, which are the targets for the ANT(2") and ANT(4') enzymes, respectively. Consequently, these enzymes are unable to modify and inactivate this compound.

Ribosomal Target Site Modification and Mutation

A second major strategy employed by bacteria to resist the action of this compound involves alterations to the antibiotic's target, the bacterial ribosome. These modifications prevent or reduce the binding affinity of the antibiotic, thereby allowing protein synthesis to continue unimpeded.

A significant mechanism of high-level resistance to a broad range of aminoglycosides, including fortimicin, is the enzymatic methylation of the 16S ribosomal RNA (rRNA), a key component of the 30S ribosomal subunit. This post-transcriptional modification is carried out by a family of enzymes known as 16S rRNA methyltransferases.

Specifically, methylation at the N7 position of the guanine nucleotide at position 1405 (G1405) of the 16S rRNA has been shown to confer high-level resistance to 4,6-disubstituted 2-deoxystreptamines and fortimicin nih.gov. This modification sterically hinders the binding of the antibiotic to its target site in the A-site of the ribosome. Several 16S rRNA methyltransferases that target this specific nucleotide have been identified in clinical isolates.

| 16S rRNA Methyltransferase | Target Nucleotide | Effect on Fortimicin |

| ArmA | N7 of G1405 | High-level resistance |

| RmtA | N7 of G1405 | High-level resistance |

| RmtB | N7 of G1405 | High-level resistance |

| RmtC | N7 of G1405 | High-level resistance |

| RmtD | N7 of G1405 | High-level resistance |

| RmtE | N7 of G1405 | High-level resistance |

| RmtF | N7 of G1405 | High-level resistance |

Mutations in the genes encoding ribosomal proteins can also lead to resistance against aminoglycoside antibiotics. These mutations can alter the three-dimensional structure of the ribosome, thereby reducing the binding affinity of the antibiotic. While this is a well-established mechanism of resistance for aminoglycosides in general, specific mutations in ribosomal proteins that confer resistance to this compound are not as extensively documented in the scientific literature as enzymatic inactivation or rRNA methylation.

For other aminoglycosides, mutations in the rpsL gene, which encodes the ribosomal protein S12, are a common cause of resistance. It is plausible that similar mutations could also contribute to reduced susceptibility to this compound, given the shared binding region of aminoglycosides on the ribosome. However, further research is needed to identify and characterize specific ribosomal protein mutations that directly impact the efficacy of this compound.

Efflux Pumps and Permeability Barriers in Fortimicin Resistance

The bacterial cell envelope serves as the first line of defense against antimicrobial agents. strategian.com Resistance can be achieved by limiting the intracellular accumulation of this compound through the synergistic action of a low-permeability outer membrane and the active expulsion of the antibiotic by efflux pumps. asm.org

Efflux Pumps: Efflux pumps are transport proteins located in the cytoplasmic membrane that actively extrude toxic substances, including antibiotics, from the cell. youtube.com In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. asm.orgnih.gov These pumps form tripartite complexes that span the entire cell envelope, comprising an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel. nih.govoup.com

While specific studies identifying this compound as a direct substrate for many well-known pumps are limited, the general mechanisms for aminoglycoside efflux are well-established. The AcrD pump in Escherichia coli, an RND-type transporter, is a known aminoglycoside efflux pump that can capture these antibiotics from both the cytoplasm and the periplasm. asm.orgnih.gov This "periplasmic vacuum cleaner" activity is crucial, as it can expel the drug before it reaches its target on the ribosome. nih.gov Overexpression of genes encoding for such pumps can lead to clinically significant levels of resistance to a broad range of aminoglycosides.

The table below summarizes major efflux pump families in bacteria and their general role in antibiotic resistance.

| Efflux Pump Superfamily | Energy Source | Typical Location | Role in Gram-Negative Bacteria | Known Aminoglycoside Transporters |

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Inner Membrane (as part of a tripartite system) | Primary driver of intrinsic and acquired multidrug resistance. asm.orgnih.gov | AcrD (E. coli) asm.orgnih.gov |

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Inner Membrane | Can form tripartite systems to expel drugs from the periplasm. nih.gov | General antibiotic efflux |

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Inner Membrane | Can act as part of tripartite complexes. nih.gov | General antibiotic efflux |

| MATE (Multidrug and Toxic Compound Extrusion) | Sodium Ion or Proton Gradient | Inner Membrane | Contributes to multidrug resistance. | General antibiotic efflux |

| SMR (Small Multidrug Resistance) | Proton Motive Force | Inner Membrane | Transports a variety of toxic compounds. frontiersin.org | General antibiotic efflux |

Permeability Barriers: The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of hydrophilic antibiotics like this compound. strategian.com This membrane's asymmetric structure, with an outer leaflet composed of lipopolysaccharides (LPS), restricts the passive diffusion of many compounds. nih.gov

Hydrophilic drugs must traverse this barrier through water-filled protein channels known as porins. strategian.comyoutube.com Key general porins, such as OmpF and OmpC in E. coli, facilitate the entry of small molecules. nih.govfrontiersin.org Bacteria can develop resistance by modifying or downregulating the expression of these porins. youtube.com The loss or mutation of porin channels reduces the influx of the antibiotic, thereby decreasing its intracellular concentration and raising the minimum inhibitory concentration (MIC). youtube.comnih.gov This mechanism of reduced permeability is particularly effective when combined with other resistance mechanisms, such as enzymatic inactivation or active efflux. oup.com

Self-Resistance Mechanisms in Fortimicin-Producing Microorganisms

Antibiotic-producing organisms, such as the actinomycete Micromonospora olivasterospora which produces fortimicins, must possess mechanisms to protect themselves from the very compounds they synthesize. nih.gov These self-resistance strategies are often encoded by genes located within the antibiotic's biosynthetic gene cluster (BGC), ensuring that resistance is co-regulated with production.

The primary mechanism of self-resistance in M. olivasterospora against this compound is target modification. The fortimicin BGC contains a dedicated self-defense gene, fmrO. nih.govnih.gov Research has shown that the fmrO gene encodes a 16S rRNA methyltransferase. nih.govnih.gov This enzyme modifies the 16S rRNA component of the bacterial ribosome, which is the target site for aminoglycoside antibiotics. This modification prevents this compound from binding effectively to the ribosome, thereby inhibiting its protein synthesis-blocking activity and rendering the producer organism resistant. nih.gov

The table below details the characterized self-resistance gene in the fortimicin producer.

| Gene | Organism | Encoded Protein | Mechanism of Action |

| fmrO | Micromonospora olivasterospora | 16S rRNA Methyltransferase | Methylates the 16S rRNA at the antibiotic binding site, preventing this compound from inhibiting protein synthesis. nih.govnih.gov |

While efflux pumps are a common self-resistance strategy for producers of other antibiotics, the dominant and specifically characterized mechanism for fortimicin is this enzymatic modification of the ribosomal target. nih.gov The inclusion of the fmrO gene within the BGC ensures that the organism is protected as soon as it begins to produce the antibiotic, representing an efficient and evolutionarily conserved strategy for survival.

Advanced Analytical Methodologies for Characterization and Profiling of Fortimicin Kr

High-Performance Liquid Chromatography (HPLC) for Fortimicin (B10828623) Congener Separation

High-Performance Liquid Chromatography stands as a cornerstone for the separation and purification of Fortimicin congeners from complex fermentation broths and mixtures. Due to the highly polar and non-volatile nature of aminoglycosides, specialized HPLC methods are required to achieve adequate retention and resolution.

Ion-Pair Reverse-Phase HPLC for Complex Mixture Analysis

Ion-pair reverse-phase HPLC is a widely employed technique for the analysis of polar and ionic compounds like Fortimicin KR on traditional hydrophobic stationary phases (e.g., C18). This method introduces an ion-pairing agent to the mobile phase, which forms a neutral ion-pair with the charged analyte. This interaction increases the hydrophobicity of the analyte complex, enhancing its retention on the non-polar stationary phase and allowing for effective separation.

Commonly used ion-pairing agents for the analysis of aminoglycosides include perfluorinated carboxylic acids such as trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA). The selection of the ion-pairing agent and its concentration in the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, are critical parameters that are optimized to achieve the desired separation. For instance, increasing the concentration of the ion-pairing agent can lead to longer retention times.

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | C18 | C18 |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Aqueous solution of sodium tetraborate with sodium octanesulfonate and acetonitrile |

| Detection | UV, MS | UV |

| Principle | Forms a neutral ion-pair with the positively charged amino groups of this compound, increasing its retention on the C18 column. | The alkyl sulfonate acts as the ion-pairing agent, while the tetraborate buffer facilitates UV detection. |

Chiral Chromatography for Enantiomeric and Epimeric Resolution (e.g., Fortimicin KH and KR)

The presence of multiple stereocenters in the Fortimicin structure gives rise to various stereoisomers, including epimers like Fortimicin KH and this compound. These epimers often exhibit different biological activities, making their separation and characterization crucial. Chiral chromatography is the definitive method for resolving such stereoisomers.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers or epimers of an analyte. For the separation of Fortimicin KH and KR, macrocyclic glycopeptide-based CSPs, such as those bonded with teicoplanin, have been successfully employed. The differential interaction between the epimers and the chiral selector of the stationary phase leads to different retention times, enabling their separation. The mobile phase composition, often a mixture of an organic solvent like methanol and an aqueous buffer (e.g., ammonium formate), is optimized to achieve the best resolution.

Mass Spectrometry (MS) in Fortimicin Structure Elucidation and Identification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis.

Electrospray Ionization-Ion Trap-Tandem Mass Spectrometry (ESI-IT-MS/MS) for Congener Profiling

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound, as it allows for the generation of intact molecular ions in the gas phase. When coupled with an ion trap (IT) mass analyzer and tandem mass spectrometry (MS/MS), it becomes a highly effective tool for profiling Fortimicin congeners in a mixture.

In this setup, the HPLC eluent containing the separated congeners is introduced into the ESI source. The parent ions of interest are then selectively isolated in the ion trap and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to generate a characteristic fragmentation pattern, or "fingerprint," for each congener. This MS/MS data is invaluable for the structural identification of known Fortimicins and the characterization of new, related compounds within a sample. springernature.com

| Technique | Information Obtained | Application to this compound |

| ESI | Generates intact protonated molecules [M+H]+ | Allows for the determination of the molecular weight of this compound and its congeners. |

| IT-MS/MS | Provides structural information through fragmentation patterns. | Helps in the identification of specific congeners by comparing their fragmentation spectra to known standards or by de novo interpretation. |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS can be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. This is a critical step in the definitive identification of the compound and for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of the three-dimensional structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial relationships.

For the structural assignment of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton.

2D NMR experiments are crucial for assembling the complete molecular structure:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish the connectivity of proton networks within the sugar and aminocyclitol rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different structural fragments, such as the sugar rings to the fortamine unit, and for identifying quaternary carbons.

By systematically analyzing the data from these NMR experiments, the complete chemical structure of this compound, including the stereochemistry of its various chiral centers, can be definitively assigned.

| NMR Experiment | Type of Information Provided | Application in this compound Structural Elucidation |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Identifies the number and electronic environment of protons; reveals proton-proton connectivities. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Determines the number of unique carbon atoms and provides information about their hybridization and chemical environment. |

| COSY | Correlation between coupled protons. | Establishes the spin systems within each monosaccharide unit and the aminocyclitol ring. |

| HSQC | Correlation between directly bonded ¹H and ¹³C nuclei. | Assigns specific carbon signals to their attached protons. |

| HMBC | Correlation between ¹H and ¹³C nuclei over two to three bonds. | Connects the different structural components of the molecule, including the glycosidic linkages. |

Synthetic and Biosynthetic Engineering of Fortimicin Kr Derivatives and Analogues

Chemo-Enzymatic Synthesis for the Creation of Novel Aminoglycoside Hybrids

Chemo-enzymatic synthesis is a powerful strategy that merges the precision of enzymatic catalysis with the versatility of chemical reactions to create complex molecules that are otherwise difficult to access. nih.govfrontiersin.org This approach has been identified as a valuable tool for generating structural diversity in aminoglycosides, including fortimicin (B10828623) derivatives. researchgate.net The core principle involves using enzymes to perform specific, often stereoselective, transformations on a chemically synthesized substrate, or conversely, using chemical methods to modify an enzymatically produced scaffold.

In the context of Fortimicin KR, this methodology allows for the creation of novel aminoglycoside hybrids. For instance, specific glycosyltransferases can be employed to attach different sugar moieties to the fortimicin core, thereby altering its biological activity. Research has demonstrated the potential for the specific chemo-enzymatic production of new glycosylated aminoglycoside derivatives. researchgate.net This process might involve the chemical synthesis of a modified this compound aglycone, which then serves as a substrate for an enzymatic glycosylation step. Alternatively, enzymes could be used to generate a key intermediate that is then subjected to a series of chemical modifications to complete the synthesis of a novel hybrid compound. nih.gov This combination of techniques provides a flexible and efficient route to novel structures that may possess enhanced antibacterial properties or the ability to evade bacterial resistance enzymes. researchgate.net

Combinatorial Biosynthesis and Pathway Engineering for Modified Fortimicin Scaffolds

Combinatorial biosynthesis involves the genetic manipulation of the biosynthetic pathways of natural products to create novel compounds. nih.gov This technique, also known as pathway engineering, is particularly applicable to antibiotics like fortimicins, whose production is governed by a dedicated biosynthetic gene cluster. researchgate.netnih.gov By altering these genetic blueprints, antibiotic-producing microorganisms can be directed to synthesize modified versions of the natural scaffold. nih.gov

The strategies employed in pathway engineering are diverse and include:

Gene Inactivation: Deleting or "knocking out" genes responsible for specific biosynthetic steps can lead to the accumulation of intermediates or the production of a final product lacking a particular functional group. nih.gov

Gene Co-expression: Introducing and expressing genes from different aminoglycoside pathways into the fortimicin producer can result in hybrid molecules. nih.gov The enzymes encoded by these foreign genes can act on fortimicin precursors, leading to novel decorations on the core structure. The biosynthetic enzymes of fortimicin producers like Micromonospora olivasterospora and sannamycin producers like Streptomyces sannanensis have been shown to share common substrate specificities, making them suitable for such cross-genera engineering. nih.gov

Site-Directed Mutagenesis: Altering the coding sequence of a biosynthetic enzyme can change its substrate specificity or catalytic activity, leading to the incorporation of different building blocks into the final structure. nih.gov

Through these methods, a library of modified fortimicin scaffolds can be generated. korea.ac.kr This approach has been successfully used to create new hybrid glycosylated aminoglycoside derivatives, demonstrating its feasibility in diversifying the fortimicin family of antibiotics for improved therapeutic potential. researchgate.net

Targeted Chemical Modification Strategies to Generate Fortimicin Derivatives

Direct chemical modification of the parent fortimicin molecule remains a cornerstone for generating derivatives with altered properties. Researchers have applied various targeted strategies to modify specific functional groups on the fortimicin scaffold, primarily focusing on Fortimicin A, a closely related analogue of this compound.

One notable strategy involves the chlorination of Fortimicin A using triphenylphosphine and carbon tetrachloride. This reaction has yielded 2-chloro-, 2,5-dichloro-, and 2-chloro-4-ene derivatives. Subsequent dehalogenation of these chlorinated intermediates with tributylstannane successfully produced the corresponding deoxyfortimicins. nih.gov Another significant modification is the 3-O-demethylation of Fortimicin A, which results in a derivative known as compound A49759. nih.govamanote.com

Furthermore, the amino groups of Fortimicin A have been targeted for alkylation and acylation. Modifications at the 1, 2', or 6'-amino groups have been explored to understand their role in antibacterial activity. nih.gov These reactions typically involve protecting other reactive groups on the molecule, introducing the desired substituent, and then deprotecting to yield the final derivative. The synthesis of 4-N-substituted derivatives of Fortimicin B has also been reported, further expanding the library of modified fortimicins. doi.orggoogle.com

Structure-Activity Relationship (SAR) Studies Derived from Modified Fortimicin Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the biological activity of a compound. nih.govkcl.ac.uk For fortimicin analogues, these studies have provided valuable insights into the functional importance of different parts of the molecule, guiding the design of more potent antibiotics.

Analysis of chemically modified fortimicin derivatives has revealed several key SAR trends:

Modification at the 2-position: The creation of 2-deoxyfortimicin A resulted in a derivative with improved antimicrobial activity compared to the parent Fortimicin A, suggesting that the hydroxyl group at this position is not essential for activity and its removal can be beneficial. nih.gov

Modification at the 2'-position: N-substitution at the 2'-amino group has proven to be a particularly effective strategy. 2'-N-substituted Fortimicin A derivatives were found to be active against a Fortimicin A resistant strain that produces the inactivating enzyme AAC(3)-I. nih.govdoi.org Notably, the derivative 2'-N-[(S)-4-amino-2-hydroxybutyl]fortimicin A demonstrated stronger activity than the parent Fortimicin A. nih.gov

Modification at the 3-O-position: The removal of the methyl group from the 3-hydroxyl group to create 3-O-demethylfortimicin A (compound A49759) led to a significant enhancement in potency. This derivative was found to be two- to fourfold more active than Fortimicin A against most bacterial species tested. nih.gov

These findings highlight that modifications at the 2, 2', and 3-O positions can lead to fortimicin derivatives with superior antibacterial profiles, including activity against resistant strains. nih.gov

Table 1: Structure-Activity Relationships of Selected Fortimicin A Derivatives

| Parent Compound | Derivative | Modification | Observed Change in Activity | Reference |

|---|---|---|---|---|

| Fortimicin A | 2-deoxyfortimicin A | Removal of the C-2 hydroxyl group | Improved antimicrobial activity | nih.gov |

| Fortimicin A | 2'-N-[(S)-4-amino-2-hydroxybutyl]fortimicin A | Alkylation of the 2'-amino group | Stronger activity than parent compound; active against some resistant strains | nih.gov |

| Fortimicin A | 3-O-demethylfortimicin A (A49759) | Removal of the 3-O-methyl group | 2 to 4-fold more active against most species | nih.gov |

Bioprocess Optimization for Microbial Production of Fortimicin Kr

Fermentation Conditions and Media Composition for High-Yield Production

Optimizing fermentation conditions and media composition is a critical first step in maximizing the production of a target metabolite. While specific data for Fortimicin (B10828623) KR is scarce, research on Fortimicin A provides a foundational understanding of the key parameters influencing the biosynthesis of the Fortimicin complex by Micromonospora olivoasterospora.

Fermentation Parameters: Key physical parameters such as pH, temperature, aeration, and agitation play a crucial role in the growth of Micromonospora olivoasterospora and its production of Fortimicins. Studies on related antibiotic fermentations suggest that maintaining optimal ranges for these parameters is essential for high yields. For instance, in many actinomycete fermentations, a temperature range of 28-30°C and a pH around 7.0 are often optimal for antibiotic production. However, without specific studies on Fortimicin KR, these remain general guidelines.

Media Composition: The composition of the fermentation medium, particularly the sources of carbon, nitrogen, and essential minerals, directly impacts the metabolic pathways leading to antibiotic biosynthesis.

A chemically defined medium has been developed for the production of Fortimicin A, which offers insights into the nutritional requirements of Micromonospora olivoasterospora. nih.gov Soluble starch was identified as the most effective carbon source, while ammonium chloride (NH₄Cl) and ammonium nitrate (NH₄NO₃) were found to be suitable nitrogen sources for both growth and antibiotic production. nih.gov

Furthermore, the supplementation of the medium with specific amino acids has been shown to have a stimulatory effect. L-asparagine, L-aspartic acid, and L-glutamic acid were reported to enhance both growth and antibiotic production, whereas L-serine specifically stimulated antibiotic production. nih.gov The presence of essential minerals and cofactors is also critical. Dipotassium phosphate (B84403) (K₂HPO₄), magnesium sulfate (MgSO₄·7H₂O), and calcium carbonate (CaCO₃) are essential for antibiotic production. nih.gov Notably, the addition of vitamin B12, cobalt, and nickel has been found to have a marked stimulatory effect on Fortimicin A production. nih.gov

While this information is specific to Fortimicin A, it provides a valuable starting point for designing experiments to optimize for this compound. A systematic approach, such as response surface methodology, could be employed to investigate the interactions between these different media components and their specific impact on the yield of this compound.

Interactive Data Table: Key Media Components for Fortimicin A Production

| Component Category | Component | Observed Effect on Fortimicin A Production |

| Carbon Source | Soluble Starch | Best carbon source for production. |

| Nitrogen Source | NH₄Cl, NH₄NO₃ | Suitable for both growth and production. |

| Amino Acids | L-asparagine, L-aspartic acid, L-glutamic acid | Stimulatory effect on growth and production. |

| L-serine | Stimulated only antibiotic production. | |

| Minerals | K₂HPO₄, MgSO₄·7H₂O, CaCO₃ | Essential for antibiotic production. |

| Vitamins/Metals | Vitamin B12, Cobalt, Nickel | Marked stimulatory effects on production. |

Strain Improvement Strategies for Enhanced this compound Biosynthesis

Increasing the inherent capacity of the producing microorganism is a cornerstone of bioprocess optimization. Strain improvement strategies for antibiotic production in actinomycetes typically involve classical mutagenesis and screening, as well as more targeted genetic approaches.

Classical Mutagenesis and Screening: For decades, random mutagenesis using physical mutagens (like UV radiation) or chemical mutagens (such as N-methyl-N'-nitro-N-nitrosoguanidine - NTG) followed by high-throughput screening has been a successful strategy for enhancing antibiotic yields. This approach generates a diverse population of mutants, from which high-producing strains can be selected. While there are no specific reports on the use of this method to selectively increase this compound, it is a plausible strategy. A screening program designed to differentiate between the various Fortimicin congeners would be necessary to identify mutants with an altered congener profile favoring this compound.

Rational Screening and Selection: More advanced screening methods could involve the development of assays that are specific to this compound or that can differentiate it from other congeners. This would allow for a more targeted selection of superior strains from a mutagenized population.

Metabolic Engineering Approaches to Optimize Productivity and Congener Distribution

Metabolic engineering offers a powerful and rational approach to improving antibiotic production by modifying the biosynthetic pathways of the producing organism. This can involve increasing the supply of precursors, removing metabolic bottlenecks, and altering the activity of key enzymes.

Understanding the Fortimicin Biosynthetic Pathway: The biosynthesis of Fortimicins proceeds through a complex pathway involving a series of enzymatic reactions. The genes responsible for Fortimicin biosynthesis in Micromonospora olivoasterospora have been cloned and characterized, revealing a gene cluster of approximately 25 kb containing at least eleven biosynthetic genes and a self-defense gene. nih.gov A common biosynthetic feature has been observed among Fortimicin-group antibiotics produced by different actinomycetes, suggesting that the biosynthetic enzymes share common substrate specificities. nih.gov

Precursor Engineering: The availability of specific precursors is often a limiting factor in antibiotic biosynthesis. mdpi.comnih.govresearchgate.net By identifying the primary metabolites that serve as precursors for the Fortimicin backbone and its various modifications, metabolic engineering strategies can be designed to increase their intracellular pools. This could involve the overexpression of genes in the precursor supply pathways or the knockout of competing metabolic pathways. While the specific precursors for the unique moieties of this compound are not detailed in the available literature, a general enhancement of the core Fortimicin precursors would likely be a beneficial strategy.

Conclusion and Future Research Perspectives

Current Understanding of Fortimicin (B10828623) KR: Achievements and Remaining Gaps

The fortimicins are a notable class of aminoglycoside antibiotics, characterized by a pseudodisaccharide scaffold, that are produced by various actinomycetes, such as Micromonospora olivoasterospora. nih.gov This class of antibiotics, including the well-studied Fortimicin A and B, has garnered attention for its potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govchemsrc.com Structurally, fortimicins are distinguished from other aminoglycosides like kanamycins and gentamicins, which typically contain a 2-deoxystreptamine (B1221613) moiety. This structural uniqueness is believed to contribute to their efficacy against some bacterial strains that have developed resistance to other common aminoglycosides. semanticscholar.org

Achievements in the field have largely revolved around the more prominent members of the fortimicin family. The structures of Fortimicin A and B have been elucidated, and their biosynthesis pathways have been investigated. nih.gov These studies reveal a shared biosynthetic framework among different producing organisms, such as Micromonospora olivasterospora and Streptomyces sannanensis. nih.gov Furthermore, total syntheses of fortimicins, like the enantioselective total synthesis of Fortimicin B, have been accomplished, providing a platform for creating novel derivatives and conducting structure-activity relationship (SAR) studies. semanticscholar.orgresearchgate.netresearchgate.net

Despite these advances, significant knowledge gaps persist, particularly concerning the lesser-known analogues such as Fortimicin KR. While the foundational understanding of the fortimicin class provides a basis for inference, specific data on the biosynthesis, mechanism of action, and antibacterial spectrum of this compound are conspicuously absent in the current scientific literature. The primary challenge lies in the isolation and characterization of these minor components from fermentation broths, which often contain a complex mixture of related compounds. The table below summarizes the status of some known fortimicins, highlighting the lack of specific data for this compound.

| Compound | Producing Organism | Antibacterial Spectrum Summary | Specific Research Focus |

|---|---|---|---|

| Fortimicin A (Astromicin) | Micromonospora olivoasterospora | Broad-spectrum against aerobic and facultatively anaerobic bacteria, excluding P. aeruginosa. nih.govnih.gov | Extensive clinical and biological studies. chemsrc.com |

| Fortimicin B | Micromonospora olivoasterospora | Broad-spectrum antibacterial activity. | Subject of total synthesis studies. semanticscholar.orgresearchgate.net |

| Fortimicin C, D, KE | Micromonospora olivoasterospora | C and D show potent activity; KE is weakly active. nih.gov | Isolation and basic characterization. nih.gov |

| Fortimicin KH, KK1 | Unknown/Not specified | Presumed antibacterial, but detailed spectrum not widely documented. nih.govnih.gov | Chemical structure and properties available in databases. nih.govnih.gov |

| This compound | Unknown/Not specified | Data not available | Largely uncharacterized |

Potential Avenues for this compound in Antimicrobial Drug Discovery

The inherent properties of the fortimicin class suggest several promising avenues for this compound in the realm of antimicrobial drug discovery. A primary driver for aminoglycoside research is the urgent need for antibiotics that can overcome existing resistance mechanisms. nih.gov Bacteria employ several strategies to resist aminoglycosides, including enzymatic modification of the antibiotic, alteration of the ribosomal target, and reduced cellular permeability or active efflux. nih.govnih.govreactgroup.org

The unique structure of fortimicins may allow them to evade some of these resistance mechanisms. For instance, Fortimicin A has been shown to be resistant to most aminoglycoside-inactivating enzymes. nih.gov It is plausible that this compound, and other minor variants, possess distinct structural features that could confer activity against multidrug-resistant (MDR) pathogens. The exploration of this compound could, therefore, focus on:

Screening against Resistant Strains: A crucial first step would be to isolate or synthesize sufficient quantities of this compound to test its efficacy against a panel of clinically relevant, aminoglycoside-resistant bacteria. This would include strains known to produce aminoglycoside-modifying enzymes (AMEs).

Structure-Activity Relationship (SAR) Studies: Once the precise structure of this compound is confirmed, it can be used as a scaffold for semi-synthetic modifications. The goal would be to create derivatives with enhanced potency, a broader spectrum of activity, or an improved ability to evade bacterial resistance mechanisms. nih.govmdpi.com The development of synthetic pathways is crucial for generating these novel analogues. nih.govmdpi.com

Combinatorial Biosynthesis: By manipulating the biosynthetic gene clusters of fortimicin-producing organisms, it may be possible to generate novel derivatives, potentially including or based on the structure of this compound. nih.gov This approach offers a powerful method for creating a library of new compounds for screening.

Emerging Technologies and Methodologies for Future Fortimicin Research

Future research into this compound and the broader fortimicin class can be significantly advanced by leveraging emerging technologies and methodologies. These approaches can help overcome the challenges of studying minor natural products and accelerate the drug discovery process.

Advanced Analytical Techniques: The use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is fundamental for the structural elucidation of minor components like this compound from complex mixtures. Coupling these techniques with advanced chromatographic methods can facilitate the isolation and purification of these compounds.

Synthetic Biology and Genetic Engineering: The field of synthetic biology offers powerful tools to study and manipulate the biosynthetic pathways of antibiotics. mdpi.com By identifying and engineering the biosynthetic gene cluster for fortimicins, researchers could potentially overproduce this compound or create novel analogues. Techniques like CRISPR-Cas9 can be used for precise gene editing in the producing actinomycete strains.

Computational and In Silico Methods: Molecular modeling and docking studies can provide insights into how this compound might interact with the bacterial ribosome, its primary target. news-medical.net These computational approaches can help predict the activity of novel derivatives and guide synthetic efforts, saving significant time and resources. This can also help in understanding potential resistance patterns.

High-Throughput Screening: Modern robotic and microfluidic systems enable the high-throughput screening of new compounds against large panels of bacterial pathogens. This technology would be invaluable for rapidly assessing the antibacterial spectrum and potency of newly discovered or synthesized fortimicin derivatives.

The application of these advanced technologies holds the key to unlocking the full potential of the fortimicin class of antibiotics, including the yet-to-be-explored this compound, in the ongoing fight against antimicrobial resistance.

Q & A

Q. How can researchers avoid overinterpretation of this compound's "significant" bioactivity results?

- Methodological guidance : Predefine statistical thresholds (e.g., p < 0.01 for exploratory studies) in the experimental design. Use false discovery rate (FDR) correction for high-throughput screens. Explicitly distinguish clinical significance (e.g., MIC ≤ 2 μg/mL) from statistical significance in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.